2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride
Description
2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride is a triazole-based organic compound characterized by a 1,2,3-triazole ring substituted with an ethyl group at the 1-position and an acetic acid moiety at the 4-position, forming a hydrochloride salt. Its molecular formula is C₆H₉N₃O₂·HCl, with a molecular weight of 191.62 g/mol (calculated by adding HCl to the base compound’s molecular weight of 155.15 g/mol) . The compound is typically stored under dry, cool conditions (2–8°C) to ensure stability.
Properties
IUPAC Name |
2-(1-ethyltriazol-4-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-2-9-4-5(7-8-9)3-6(10)11;/h4H,2-3H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLCIIUWGBILLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride typically involves the use of “click” chemistry, a powerful and efficient method for constructing triazole rings. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, which offer advantages such as increased efficiency, scalability, and environmental friendliness. These methods often use metal-free catalysts and are designed to be highly selective and atom-economical .
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other 1,2,3-triazole derivatives, particularly those featuring alkyl or aryl substitutions. Below is a comparative analysis based on synthesis, physicochemical properties, and applications:
Substituent Effects on Physicochemical Properties
A study () synthesized six (E)-3-(3,4-dihydroxyphenyl)acrylate derivatives with varying triazole substituents. Key analogs include:
| Compound Name | Substituent (R) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| (1-Methyl-1H-1,2,3-triazol-4-yl)methyl acrylate 12a | Methyl | 24 | 49–55 |
| (1-Ethyl-1H-1,2,3-triazol-4-yl)methyl acrylate 12b | Ethyl | 59 | 188–191 |
| {1-[2-(p-Tolyl)ethyl]-1H-1,2,3-triazol-4-yl}methyl acrylate 10d | p-Tolyl ethyl | 47 | 70–75 |
| {1-[2-(p-Nitrophenyl)ethyl]-1H-1,2,3-triazol-4-yl}methyl acrylate 10f | p-Nitrophenyl ethyl | 53 | 159–161 |
Key Observations :
- Ethyl vs. Methyl : The ethyl-substituted 12b exhibits a significantly higher melting point (188–191°C) compared to the methyl analog 12a (49–55°C), indicating stronger intermolecular forces (e.g., van der Waals interactions) due to the longer alkyl chain .
- Aryl vs. Alkyl : Bulky aryl substituents (e.g., 10d , 10f ) reduce melting points compared to 12b , likely due to steric hindrance disrupting crystal packing .
- Synthetic Yield : Ethyl-substituted 12b (59% yield) outperforms methyl (12a , 24%) and aryl analogs (10d , 47%), suggesting that ethyl groups may optimize reaction kinetics in click chemistry .
Functional Group Comparisons
- 2-[1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic Acid (): This discontinued compound features a chlorophenyl group instead of ethyl. The aromatic substituent likely enhances lipophilicity but may reduce aqueous solubility compared to the ethyl derivative .
- BTTAA (): A structurally complex triazole ligand with tert-butyl groups and additional triazole rings (C₁₈H₂₈N₁₀O₂). BTTAA is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to its low toxicity and biocompatibility . In contrast, the ethyl-triazole compound may lack the steric bulk required for efficient CuAAC acceleration but could offer simpler synthetic pathways .
Biological Activity
2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride is a compound that has garnered attention due to its potential biological activities. As a derivative of the triazole family, this compound exhibits a range of pharmacological properties that make it a candidate for various therapeutic applications. This article presents a detailed examination of its biological activity, synthesis methods, and relevant case studies.
The compound has the following chemical properties:
- CAS Number : 1267322-91-7
- Molecular Formula : C6H9N3O2
- Molecular Weight : 155.15 g/mol
Antimicrobial Activity
Triazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain triazole compounds can inhibit the growth of various bacterial strains and fungi, making them valuable in treating infections caused by resistant pathogens .
Anti-inflammatory Effects
Recent investigations into the anti-inflammatory properties of triazole derivatives have revealed promising results. In vitro studies demonstrated that this compound can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests potential applications in managing neuroinflammatory conditions .
Anticancer Potential
The anticancer activity of triazole derivatives has been widely studied. Compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, triazole-based compounds have been reported to exhibit cytotoxic effects on breast and colon cancer cells .
Synthesis Methods
The synthesis of this compound typically involves the reaction of ethyl azide with an appropriate acetic acid derivative under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, including copper-catalyzed reactions which facilitate the formation of the triazole ring .
Case Studies
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by alkylation of the 1-position with ethyl bromide and subsequent hydrolysis of the ester to the carboxylic acid. Key conditions include maintaining anhydrous conditions during alkylation (to avoid side reactions) and controlled pH during hydrolysis to prevent decomposition of the triazole ring. Reflux in ethanol with a catalytic amount of glacial acetic acid improves reaction efficiency .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of / NMR to confirm the ethyl group (δ ~1.3–1.5 ppm for CH, δ ~4.2–4.5 ppm for CH) and the triazole proton (δ ~7.8–8.2 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]), while HPLC with a C18 column and 0.1% TFA in water/acetonitrile gradient ensures purity ≥95% .
Q. What solvent systems are optimal for handling this hydrochloride salt in biological assays?
- Methodological Answer : The compound is hygroscopic and requires storage under inert conditions. For solubility, use polar aprotic solvents like DMSO or DMF (10–50 mM stock solutions). In aqueous buffers (pH 4–6), it remains stable due to protonation of the triazole nitrogen, but avoid alkaline conditions (pH >8) to prevent freebase precipitation .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies (e.g., inconsistent IC values in anticancer assays)?
- Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents or unreacted intermediates). Validate purity via NMR integration and LC-MS. Additionally, ensure consistent cell-line protocols (e.g., passage number, seeding density) and use internal controls like cisplatin. Structural analogs with modified ethyl or acetic acid groups can clarify structure-activity relationships .
Q. What computational strategies are effective for predicting reaction pathways or optimizing triazole ring formation?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states during CuAAC to identify rate-limiting steps. Machine learning models trained on reaction databases (e.g., Reaxys) can predict optimal catalysts (e.g., CuI vs. CuSO/sodium ascorbate) and solvent systems for regioselective triazole formation .
Q. How can experimental design (DoE) minimize trial-and-error in optimizing multi-step synthesis?
- Methodological Answer : Apply factorial design to variables like temperature (50–100°C), catalyst loading (5–20 mol%), and reaction time (3–24 hours). Response surface methodology (RSM) identifies interactions between parameters. For example, a central composite design revealed that >12-hour reaction times reduce byproducts in triazole alkylation steps .
Q. What strategies mitigate degradation during long-term stability studies of this compound?
- Methodological Answer : Accelerated stability testing (40°C/75% RH) under nitrogen atmosphere shows that degradation occurs via hydrolysis of the acetic acid moiety. Lyophilization or formulation with cryoprotectants (e.g., trehalose) enhances solid-state stability. Monitor degradation products via LC-MS and assign structures using tandem mass fragmentation .
Q. How do structural modifications (e.g., replacing ethyl with bulkier alkyl groups) impact pharmacokinetic properties?
- Methodological Answer : Introduce substituents via Suzuki-Miyaura coupling or reductive amination. LogP measurements (via shake-flask method) and PAMPA assays indicate that bulkier groups (e.g., isopropyl) increase lipophilicity but reduce aqueous solubility. In vivo PK studies in rodents show that ethyl derivatives exhibit balanced bioavailability (F% ~40–60%) compared to longer-chain analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
